
1-Boc-4-isopropylpiperazine
Descripción general
Descripción
1-Boc-4-isopropylpiperazine is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Development of Fluorescent Probes for Biodistribution Studies
In the context of developing new treatments for Chagas disease, amide-containing thiazoles, specifically a compound identified for its anti-Chagas potential, were investigated. A BODIPY-fluorophore-based probe was synthesized to study the in vivo biodistribution of this compound. This approach underscores the significance of 1-Boc-4-isopropylpiperazine derivatives in creating tools for pre-clinical research, enabling the tracking of drug distribution within the body (Gonzalo Rodríguez et al., 2017).
Exploring Diketopiperazine Chemistry
The field of diketopiperazine (DKP) chemistry has seen significant advancements with the help of this compound derivatives. Research into selective O-acylation of unprotected N-benzylserine methyl ester and subsequent formation of cyclo[Asp-Ser] diketopiperazines highlights the compound's utility in synthesizing complex DKP structures. These findings contribute to our understanding of peptide bond formation and offer pathways to novel synthetic strategies in peptide chemistry (M. Marchini et al., 2010).
Innovations in Solid-Supported Synthesis
The solid-supported synthesis of putative peptide β-turn mimetics via Ugi reaction for diketopiperazine formation showcases the application of this compound derivatives in the creation of potential peptide mimetics. This process emphasizes the efficiency and purity of the resulting products, reinforcing the compound's role in advancing peptide synthesis techniques (A. Gołębiowski et al., 2002).
Antibacterial Applications
Research into diketopiperazines isolated from a marine fungus has shown the utility of t-butoxycarbonyl group (BOC) derivatization in purifying complex mixtures for antibacterial studies. This work demonstrates the potential of this compound derivatives in medicinal chemistry, particularly in the discovery and development of new antibacterial agents (B. M. El-Gendy et al., 2015).
Safety and Hazards
1-Boc-4-isopropylpiperazine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of contact, immediate measures such as washing off with soap and plenty of water, removing contaminated clothing, and rinsing eyes cautiously with water for several minutes are advised .
Propiedades
IUPAC Name |
tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMBNBXUPNOYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441774 | |
| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-46-7 | |
| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
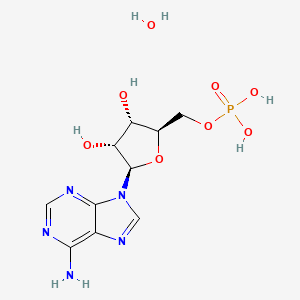


![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)



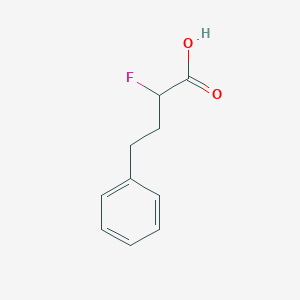
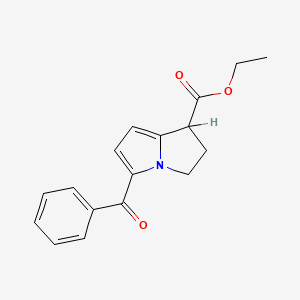
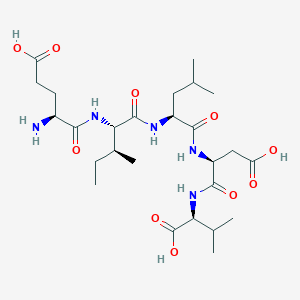
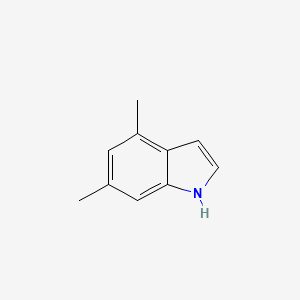
![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)

